N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-10(20)19-14-9-16(23-3)15(22-2)8-13(14)17(21)11-4-6-12(18)7-5-11/h4-9H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOGQEVNPGAEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=C(C=C2)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide typically involves the acylation of 4,5-dimethoxy-2-nitroaniline with 4-bromobenzoyl chloride, followed by reduction of the nitro group to an amine and subsequent acetylation . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Anti-Inflammatory Properties
One of the primary applications of N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide is its potential as an anti-inflammatory agent. The compound is structurally related to known anti-inflammatory drugs, and studies have shown that derivatives of benzoylphenylacetic acids exhibit significant activity against ocular inflammation. These compounds can be formulated into topical ophthalmic compositions that enhance corneal penetration and reduce irritation, making them suitable for treating conditions such as uveitis and keratitis .
Case Study: Ophthalmic Formulations
- Objective: To develop stable aqueous solutions for ophthalmic use.
- Findings: The incorporation of water-soluble polymers improved the stability and efficacy of formulations containing benzoylphenylacetic acid derivatives. Such formulations have been shown to effectively manage ocular inflammatory disorders without causing significant discomfort to patients .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that compounds with similar structural motifs can inhibit the proliferation of cancer cells and induce apoptosis. For instance, studies on related compounds have demonstrated their effectiveness against various cancer cell lines, including breast adenocarcinoma .
Case Study: Anticancer Screening
- Objective: To evaluate the anticancer activity of related compounds.
- Methodology: Sulforhodamine B assay was utilized to assess the cytotoxic effects on MCF7 breast cancer cells.
- Results: Certain derivatives exhibited promising anticancer activity, suggesting that modifications in the structure can enhance efficacy against specific cancer types .
Antimicrobial Activity
The compound's derivatives have been explored for antimicrobial applications as well. Research has demonstrated that certain synthesized derivatives possess significant antibacterial and antifungal properties, which can be crucial in combating drug-resistant pathogens .
Case Study: Antimicrobial Evaluation
- Objective: To assess the antimicrobial efficacy of synthesized derivatives.
- Methodology: The turbidimetric method was employed to test against various bacterial strains.
- Results: Some compounds showed strong activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Formyl Peptide Receptor Agonism
Recent studies have identified this compound derivatives as agonists for formyl peptide receptors (FPRs). These receptors play a role in mediating inflammatory responses, making these compounds potential candidates for treating inflammatory diseases such as rheumatoid arthritis .
Case Study: FPR Agonist Activity
- Objective: To evaluate the agonistic activity on FPRs.
- Findings: Compounds with the 4-bromophenylacetamide fragment displayed significant agonist activity, leading to reduced severity in animal models of arthritis. This suggests a therapeutic pathway for managing chronic inflammatory conditions through targeted receptor activation .
Mechanism of Action
The mechanism of action of N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular interactions depend on the specific context of its use in research .
Comparison with Similar Compounds
N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide can be compared with similar compounds such as:
N-(4-bromobenzoyl)-4,5-dimethoxyaniline: Similar in structure but lacks the acetamide group.
N-(4-bromobenzoyl)-4,5-dimethoxybenzamide: Contains a benzamide group instead of an acetamide group.
N-(4-bromobenzoyl)-4,5-dimethoxyphenyl)ethanamide: Similar but with an ethanamide group.
These comparisons highlight the unique structural features and potential reactivity of this compound .
Biological Activity
N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a bromobenzoyl group and methoxy substituents. The molecular formula is CHBrNO, with a molecular weight of 364.21 g/mol. The structural features may confer unique chemical reactivity and biological activity that distinguish it from similar compounds.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results from the Sulforhodamine B (SRB) assay demonstrated a dose-dependent inhibition of cell proliferation, with IC values indicating potent activity against these cell lines .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer cell survival .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- In Vitro Antimicrobial Testing : The compound was assessed against a range of bacterial strains (both Gram-positive and Gram-negative) and fungal species. Results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Case Study 1: Breast Cancer Treatment
A study involving MCF-7 cells treated with this compound showed a marked reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the hypothesis that this compound induces programmed cell death in breast cancer cells .
Case Study 2: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside conventional antibiotics against Staphylococcus aureus and Escherichia coli. The compound exhibited superior antimicrobial activity at lower concentrations, highlighting its potential as an alternative therapeutic agent for bacterial infections .
Table 1: Biological Activity Overview
| Activity Type | Cell Line / Organism | IC_{50 / MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Induction of apoptosis via caspase activation |
| Anticancer | HeLa | 20 | Inhibition of cell cycle progression |
| Antimicrobial | Staphylococcus aureus | 5 | Disruption of cell membrane |
| Antimicrobial | Escherichia coli | 10 | Inhibition of metabolic pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
